1-(4-Amino-5-chloro-2-methoxyphenyl)-3-[1-butyl-4-piperidinyl]-1-propanone hydrochloride
Overview
Description
This compound appears to be a complex organic molecule that contains functional groups such as an amine, a chloro group, a methoxy group, and a piperidinyl group. These functional groups could potentially give this compound a variety of chemical properties and reactivities.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact synthesis would depend on the specific reactivities of the different parts of the molecule.Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the piperidinyl group, a type of cyclic amine, could potentially give this compound a three-dimensional structure.Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the amine group could potentially participate in reactions with acids or with carbonyl compounds.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups could make this compound soluble in polar solvents.Scientific Research Applications
Cognitive and Memory Enhancement
1-(4-Amino-5-chloro-2-methoxyphenyl)-3-[1-butyl-4-piperidinyl]-1-propanone hydrochloride, primarily identified as RS 67333, has been extensively studied for its potential in enhancing cognitive processes, particularly learning and memory. This compound acts as a selective 5-HT4 receptor agonist. Studies demonstrate its ability to improve cognitive performances in various models.
Enhancement of Learning and Memory in Rats : RS 67333 has shown promising results in improving associative memory and learning in rats. It has been particularly effective in reversing cognitive performance decrements induced by atropine, suggesting its potential in treating cognitive dysfunctions (Marchetti et al., 2000); (Fontana et al., 1997).
Application in Aging and Alzheimer's Disease : Research indicates the compound's efficacy in both young and old rats, improving recognition in place and object recognition tasks. This points towards its potential application in cognitive disorders related to aging or neurodegenerative conditions like Alzheimer's disease (Lamirault & Simon, 2001).
Study on Cellular Excitability and Memory Processes : Further investigation into the role of 5-HT4 receptors in long-term hippocampal-dependent memory systems suggests that specific agonists like RS 67333 could be beneficial for treating memory-related dysfunctions (Marchetti et al., 2004).
Safety And Hazards
The safety and hazards associated with this compound would depend on its specific physical and chemical properties. As with any chemical, appropriate safety precautions should be taken when handling it.
Future Directions
Future research on this compound could involve further exploration of its synthesis, its reactivity, and its potential biological activities. This could involve both experimental studies and computational modeling.
Please note that this is a general analysis based on the structure of the compound and the classes of compounds it belongs to. For more specific information, further research would be needed. Also, please remember to always handle chemicals safely and responsibly.
properties
IUPAC Name |
1-(4-amino-5-chloro-2-methoxyphenyl)-3-(1-butylpiperidin-4-yl)propan-1-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29ClN2O2.ClH/c1-3-4-9-22-10-7-14(8-11-22)5-6-18(23)15-12-16(20)17(21)13-19(15)24-2;/h12-14H,3-11,21H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVBGLZNYWUUAFF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1CCC(CC1)CCC(=O)C2=CC(=C(C=C2OC)N)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30Cl2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80430927 | |
Record name | 1-(4-AMINO-5-CHLORO-2-METHOXYPHENYL)-3-[1-BUTYL-4-PIPERIDINYL]-1-PROPANONE HYDROCHLORIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80430927 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
389.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Amino-5-chloro-2-methoxyphenyl)-3-[1-butyl-4-piperidinyl]-1-propanone hydrochloride | |
CAS RN |
168986-60-5 | |
Record name | 1-(4-Amino-5-chloro-2-methoxyphenyl)-3-(1-butyl-4-piperidinyl)-1-propanone hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=168986-60-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(4-AMINO-5-CHLORO-2-METHOXYPHENYL)-3-[1-BUTYL-4-PIPERIDINYL]-1-PROPANONE HYDROCHLORIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80430927 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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